molecular formula C8H7NO2 B181108 5-Hydroxyoxindole CAS No. 3416-18-0

5-Hydroxyoxindole

Cat. No.: B181108
CAS No.: 3416-18-0
M. Wt: 149.15 g/mol
InChI Key: ZGTUSQAQXWSMDW-UHFFFAOYSA-N
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Description

5-Hydroxyoxindole is a chemical compound with the molecular formula C8H7NO2. It is a derivative of oxindole, characterized by the presence of a hydroxyl group at the 5-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 5-Hydroxyoxindole involves the Nenitzescu synthesis. This method utilizes calcium iodide as a catalyst to facilitate the cycloaddition reaction between quinones and enamines. The reaction is typically carried out in dichloromethane under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Nenitzescu synthesis provides a scalable route. The use of non-toxic metals and simple work-up procedures makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyoxindole undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroxyindoline.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroxyindoline.

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of 5-Hydroxyoxindole involves its interaction with L-type calcium channels located on colonic smooth muscle cells. This interaction accelerates gut contractility, leading to increased intestinal motility. Additionally, it stimulates enterochromaffin cells to produce serotonin, which further influences gut motility .

Comparison with Similar Compounds

    5-Hydroxyindole: Shares a similar structure but lacks the oxindole moiety.

    Indole: The parent compound of 5-Hydroxyoxindole, lacking the hydroxyl group.

    Oxindole: Lacks the hydroxyl group at the 5-position.

Uniqueness: this compound is unique due to its combined structural features of both indole and oxindole, along with the presence of a hydroxyl group. This unique structure imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

5-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-8(11)9-7/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTUSQAQXWSMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187761
Record name 2,3-Dihydro-5-hydroxyindol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3416-18-0
Record name 5-Hydroxyoxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3416-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-hydroxyindol-2-one
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Record name 2,3-Dihydro-5-hydroxyindol-2-one
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Record name 2,3-dihydro-5-hydroxyindol-2-one
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Synthesis routes and methods I

Procedure details

An oven-dried flask was charged with BBr3.SMe2 (2.80 g, 9.20 mmol) and 1,2-dichloroethane (15 mL). 5-Methoxyindolin-2-one (0.30 g, 1.84 mmol) was then added and the mixture was heated to reflux for 18 hours. The reaction was then cooled to room temperature and quenched with MeOH (1.0 mL). The mixture was then extracted into EtOAc washing with brine (3×). The organic layer was dried over MgSO4, filtered and the solvent removed in vacuo; the resulting residue was then purified by column chromatography (silica gel, 94:6 to 92:8, CH2Cl2/MeOH) to give 144 mg, 53% of a beige powder. MS ESI 149.9 [M+H]+, calcd for [C8H7NO2+H]+ 150.06
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
53%

Synthesis routes and methods II

Procedure details

2-chloro-N-(4-methoxyphenyl)-acetamide (10 g) and Anhydrous aluminum trichloride (17 g) was heated to 120° C. for 15 minutes and then heated to 240° C. for 1 hour. The reaction was cooled to room temperature and quenched with ice water and Concentrate hydrochloride acid, and extracted with ethyl acetate (5×). Organic layers combined and dried over magnesium sulfate, filtered and concentrated in vacuo. The crude solid was flash chromatography (silica, ethyl acetate) to give product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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